N-Acetyl-L-proline

Catalog No.
S661879
CAS No.
68-95-1
M.F
C7H11NO3
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-L-proline

CAS Number

68-95-1

Product Name

N-Acetyl-L-proline

IUPAC Name

(2S)-1-acetylpyrrolidine-2-carboxylic acid

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1

InChI Key

GNMSLDIYJOSUSW-LURJTMIESA-N

SMILES

Array

solubility

>23.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

N-Acetyl-L-proline;68-95-1;Acetylproline;1-Acetyl-L-proline;Ac-Pro-OH;(S)-1-acetylpyrrolidine-2-carboxylicacid;N-Acetylproline;Acetyl-L-Proline;(2S)-1-acetylpyrrolidine-2-carboxylicacid;4-Methoxy-2-MethylbenzoicAcid;(S)-1-Acetyl-pyrrolidine-2-carboxylicacid;CHEBI:21560;GNMSLDIYJOSUSW-LURJTMIESA-N;1-Acetylproline;N7P;(R)-(+)-Acetylproline;Proline,1-acetyl-,L-;acetyl-proline;4avs;1-Acetylproline#;PubChem6388;DL-Proline,1-acetyl-;UNII-CC8XZ138VZ;AC1L24PQ;AC1Q1KD1

Canonical SMILES

CC(=O)N1CCCC1C(=O)O

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)O

The exact mass of the compound N-Acetyl-L-proline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >23.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280718. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. It belongs to the ontological category of N-acetyl-L-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Acetyl-L-proline (CAS 68-95-1) is an N-acetylated, enantiopure cyclic amino acid derivative. It serves as a critical chiral building block, an active site probe for angiotensin-converting enzyme (ACE), and a structural model for cis-trans isomerization in polyproline chains. In procurement, it is prioritized for its dual role as a stable, non-deprotecting precursor in multi-step pharmaceutical synthesis and as a highly specific substrate/inhibitor for differentiating aminoacylase enzyme families[1].

Substituting N-Acetyl-L-proline with unprotected L-proline or alternative N-protected analogs (like N-Boc-L-proline) fundamentally alters process chemistry and biological assay outcomes. Unprotected L-proline lacks the N-terminal cap necessary to prevent unwanted self-condensation during peptide coupling and fails to establish the critical trans/cis tertiary amide equilibrium required for stereoselective organocatalysis [1]. Conversely, while N-Boc-L-proline provides N-protection, the Boc group is acid-labile, making it unsuitable for synthetic routes involving acidic conditions or when the acetyl group must be permanently retained in the final active pharmaceutical ingredient (API) [2]. Furthermore, substituting with the racemic N-Acetyl-DL-proline abolishes the enantioselectivity required for asymmetric synthesis and chiral resolution.

Differential Hydrolysis Resistance in Aminoacylase Profiling

N-Acetyl-L-proline exhibits highly selective hydrolytic resistance depending on the microbial aminoacylase used. While it is readily cleaved by L-pipecolic acid acylase, it is completely resistant to hydrolysis by the aminoacylase from Streptomyces mobaraensis, unlike linear N-acetylated amino acids (e.g., N-acetyl-L-methionine, Km = 1.3 mM) [1]. This binary susceptibility makes it an essential probe for identifying and differentiating N-acyl-amino acid amidohydrolases.

Evidence DimensionEnzyme hydrolysis susceptibility (Streptomyces mobaraensis aminoacylase)
Target Compound Data0% hydrolysis (fully resistant)
Comparator Or BaselineN-acetyl-L-methionine (Km = 1.3 mM)
Quantified DifferenceComplete resistance vs. rapid Michaelis-Menten kinetics
ConditionsAqueous buffer, pH 7.2, 60 °C

Procurement of this specific compound is required for assaying and differentiating novel industrial aminoacylases where linear N-acetylated analogs would yield false positives.

Temperature-Dependent Solubility and Polymorphism in Aprotic Solvents

The solubility of N-Acetyl-L-proline is highly temperature-dependent, particularly in polar aprotic solvents. In acetonitrile, elevating the temperature from 283.15 K to 323.15 K results in a 16-fold increase in mole fraction solubility [1]. Furthermore, powder X-ray diffraction (PXRD) confirms the existence of a distinct polymorph in acetonitrile compared to the raw material, a behavior not observed in standard L-proline, which maintains a single crystal form across similar solvent systems [2].

Evidence DimensionTemperature-driven solubility increase (283.15 K to 323.15 K)
Target Compound Data16-fold increase in acetonitrile
Comparator Or BaselineUnprotected L-proline (no polymorphic shift)
Quantified Difference16-fold solubility increase with distinct polymorphic shift vs. stable single crystal form
ConditionsNeat acetonitrile, static gravimetric method, 283.15–323.15 K

This extreme temperature-solubility gradient and polymorphic behavior in acetonitrile is critical for designing high-yield cooling crystallization processes during pharmaceutical scale-up.

Trans/Cis Amide Isomerization for Organocatalyst Design

The N-acetyl group on the proline ring forces a tertiary amide bond that exists in a measurable trans/cis equilibrium, which is absent in unprotected L-proline. In DMSO-d6, N-Acetyl-L-proline maintains approximately a 65% trans conformer ratio [1]. This exact conformational bias is utilized as a structural model for designing tripeptidic organocatalysts, where higher trans/cis ratios directly correlate with higher enantiomeric excess (ee) in conjugate addition reactions [2].

Evidence DimensionTrans/cis amide conformer ratio
Target Compound Data~65% trans conformer
Comparator Or BaselineUnprotected L-proline (0% tertiary amide conformers)
Quantified DifferenceProvides a tunable trans/cis tertiary amide ratio vs. lacking an N-terminal amide bond entirely
ConditionsNMR analysis in DMSO-d6

Buyers developing peptidic organocatalysts must procure the N-acetylated form to model and lock the specific β-turn-like structures required for high enantioselectivity.

Aminoacylase Differentiation Assays

Ideal for use as a negative control or specific substrate probe in the screening and characterization of novel microbial aminoacylases, distinguishing highly specific enzymes from broad-spectrum amidohydrolases[1].

Cooling Crystallization and Polymorph Screening

Selected for its highly temperature-dependent solubility profile in acetonitrile, making it an excellent candidate for optimizing industrial crystallization and co-crystal formation workflows [2].

Stereoselective Organocatalyst Modeling

Employed as a foundational structural model to evaluate trans/cis isomerization ratios in the development of proline-based asymmetric organocatalysts [3].

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

157.07389321 Da

Monoisotopic Mass

157.07389321 Da

Heavy Atom Count

11

UNII

CC8XZ138VZ

Other CAS

1074-79-9
68-95-1

Wikipedia

N-Acetyl-proline

Dates

Last modified: 08-15-2023

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